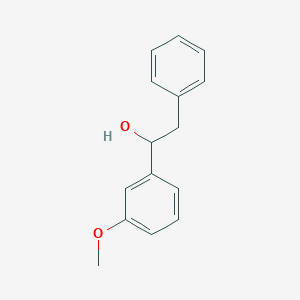

1-(3-Methoxyphenyl)-2-phenylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Methoxyphenyl)-2-phenylethanol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a hydroxyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-2-phenylethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-methoxyphenyl)-2-phenylethanone using sodium borohydride in methanol. The reaction typically proceeds at room temperature, yielding the desired alcohol.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This method is favored due to its efficiency and scalability. The reaction is usually carried out under mild conditions with a suitable catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-phenylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 1-(3-Methoxyphenyl)-2-phenylethanone.

Reduction: 1-(3-Methoxyphenyl)-2-phenylethane.

Substitution: Various substituted phenylethanols depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-2-phenylethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-2-phenylethanol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

- 1-(4-Hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol

- 1-(4-Hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol

Comparison: 1-(3-Methoxyphenyl)-2-phenylethanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Biological Activity

1-(3-Methoxyphenyl)-2-phenylethanol, an organic compound with the molecular formula C15H16O2, has garnered attention in scientific research due to its potential biological activities. This article explores its antimicrobial, anti-inflammatory, antioxidant properties, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring and a hydroxyl group on an ethyl chain. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 343351-47-3

- Molecular Weight : 232.29 g/mol

Synthesis Methods

This compound can be synthesized through various methods, including:

- Reduction of Ketones : The compound is often synthesized by reducing 1-(3-methoxyphenyl)-2-phenylethanone using sodium borohydride in methanol at room temperature.

- Catalytic Hydrogenation : An industrial method involves catalytic hydrogenation of the corresponding ketone under mild conditions using palladium on carbon as a catalyst.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. A study reported a dose-dependent reduction in cytokine levels, indicating its potential use in treating inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results are presented in Table 2.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These results indicate that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have revealed promising results. For example, MTT assays showed that this compound exhibits significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 20 µg/mL. The selectivity index indicates lower toxicity to normal cells compared to cancer cells, suggesting a potential therapeutic window for its application in cancer treatment.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with several molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This interaction may modulate various signaling pathways involved in inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Activity Study : A recent study published in Journal of Antibiotics demonstrated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria, highlighting its potential as a novel antibacterial agent .

- Anti-inflammatory Research : In a controlled experiment, researchers observed that treatment with this compound significantly reduced paw edema in animal models of inflammation, indicating its potential application in treating inflammatory diseases .

- Cytotoxicity Evaluation : A study reported that the compound induced apoptosis in cancer cells via the mitochondrial pathway, suggesting its mechanism as an anticancer agent .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-phenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-17-14-9-5-8-13(11-14)15(16)10-12-6-3-2-4-7-12/h2-9,11,15-16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOIOUFGMAXMQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.